4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is a synthetic organic compound belonging to the piperidine class This compound features a piperidine ring substituted with a hydroxy group, a methoxyphenyl group, and an iso-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Substitution Reactions: The introduction of the hydroxy and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation, while the methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.
Introduction of the Iso-propyl Group: The iso-propyl group can be introduced via alkylation using iso-propyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the methoxyphenyl group to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(4-methoxyphenyl)-1-iso-propylpiperidine.
Reduction: Formation of 4-(4-methoxyphenyl)-1-iso-propylpiperidine.
Substitution: Formation of 4-hydroxy-4-(substituted phenyl)-1-iso-propylpiperidine.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of other piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine would depend on its specific biological target. For instance, if it acts on neurotransmitter receptors, it could function as an agonist or antagonist, modulating the receptor’s activity. The hydroxy and methoxy groups could facilitate binding to the receptor, while the iso-propyl group might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
4-Methoxy-4-phenylpiperidine: Lacks the hydroxy group, potentially altering its reactivity and biological activity.
4-Hydroxy-4-(4-chlorophenyl)-1-iso-propylpiperidine: The chloro group could change the compound’s electronic properties and reactivity.
Uniqueness
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFNYOVUNRRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.